Bienvenue dans la boutique en ligne BenchChem!

N,N-diallyl-2-(butylthio)benzamide

Lipophilicity Physicochemical profiling Membrane permeability

Secure N,N-diallyl-2-(butylthio)benzamide for systematic CNS probe development. Its ortho-butylthio and N,N-diallyl groups create a discrete physicochemical space (LogP ~4.1–5.4, zero HBD) unavailable with shorter-chain or saturated analogs. Essential for deconvoluting alkylthio chain length, sulfur oxidation state, and allylic metabolism effects on BChE inhibition. Procure the full homologous series for rigorous SAR.

Molecular Formula C17H23NOS
Molecular Weight 289.4 g/mol
Cat. No. B4417079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diallyl-2-(butylthio)benzamide
Molecular FormulaC17H23NOS
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCCCSC1=CC=CC=C1C(=O)N(CC=C)CC=C
InChIInChI=1S/C17H23NOS/c1-4-7-14-20-16-11-9-8-10-15(16)17(19)18(12-5-2)13-6-3/h5-6,8-11H,2-4,7,12-14H2,1H3
InChIKeyGPNGDJXHZAGBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diallyl-2-(butylthio)benzamide: Structural Identity and Procurement Baseline


N,N-Diallyl-2-(butylthio)benzamide (IUPAC: 2-butylsulfanyl-N,N-bis(prop-2-enyl)benzamide; molecular formula C17H23NOS; molecular weight 289.4 g/mol) is a synthetic thioether-substituted tertiary benzamide bearing ortho-butylthio and N,N-diallyl substituents . This compound belongs to the broader class of N,N-dialkyl-2-(alkylthio)benzamides, a scaffold that has been explored in multiple therapeutic contexts including cholinesterase inhibition, sigma receptor modulation, and P2X7 receptor antagonism [1][2]. The computed octanol-water partition coefficient (LogP) for this compound is estimated at approximately 4.1–5.4, reflecting substantial lipophilicity imparted by the combined butylthio and diallyl moieties [3]. Unlike its more polar, unsubstituted or N-monoalkyl analogs, this compound possesses zero hydrogen bond donors, two hydrogen bond acceptors (amide carbonyl oxygen and thioether sulfur), and approximately 8–9 rotatable bonds, placing it in a distinct physicochemical space that influences membrane permeability, metabolic stability, and target accessibility [3].

Why N,N-Diallyl-2-(butylthio)benzamide Cannot Be Replaced by Simple In-Class Analogs


Within the N,N-dialkyl-2-(alkylthio)benzamide series, minor structural modifications produce pronounced differences in physicochemical and pharmacological profiles that render simple analog substitution scientifically unsound. The ortho-butylthio chain length directly governs lipophilicity (ΔLogP ≈ 1.5–2.0 units between methylthio and butylthio congeners) , while the N,N-diallyl groups confer conformational restriction and metabolic lability distinct from saturated N,N-dialkyl counterparts [1]. In the broader benzamide cholinesterase inhibitor literature, even single-atom alterations at the ortho position (e.g., -SMe vs. -SEt vs. -SBu) can shift butyrylcholinesterase (BChE) inhibitory potency by over 3-fold and selectivity versus acetylcholinesterase (AChE) by more than 5-fold [2]. Furthermore, patent disclosures explicitly enumerate alkylthio chain length and N-substitution pattern as independently claimable variables affecting receptor binding, indicating that in silico or in vivo substitution of one analog for another is not scientifically justified without direct comparative experimental validation [3][4]. These findings underscore that N,N-diallyl-2-(butylthio)benzamide occupies a discrete, non-interchangeable position within its chemical series.

N,N-Diallyl-2-(butylthio)benzamide – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation: Computed LogP Comparison of N,N-Diallyl-2-(butylthio)benzamide vs. N,N-Diallylbenzamide

Introduction of the ortho-butylthio substituent onto the N,N-diallylbenzamide scaffold substantially increases computed lipophilicity. The estimated LogP for N,N-diallyl-2-(butylthio)benzamide is approximately 4.6 (estimated from structurally analogous C17H23NOS benzamides), compared with N,N-diallylbenzamide (LogP = 2.5–2.7) [1]. This ΔLogP of ~2.0 units corresponds to an approximately 100-fold increase in the octanol-water partition coefficient, directly affecting passive membrane permeability, tissue distribution, and metabolic clearance rate predictions . This differentiation is critical for applications where enhanced lipophilicity is required, such as blood-brain barrier penetration or intracellular target engagement.

Lipophilicity Physicochemical profiling Membrane permeability

Molecular Weight and Rotatable Bond Differentiation vs. N,N-Diallyl-2-(ethylthio)benzamide

The extension of the alkylthio chain from ethyl to butyl increases the molecular weight from 261.4 g/mol (N,N-diallyl-2-(ethylthio)benzamide) to 289.4 g/mol, and adds two additional rotatable bonds . These changes shift the compound's physicochemical profile within the context of drug-likeness filters (Rule of 5: MW <500; rotatable bonds ≤10) while modulating conformational entropy and target binding kinetics [1]. The butylthio variant provides greater conformational flexibility for induced-fit binding interactions compared to the more rigid ethylthio analog, which may be advantageous for targets with plastic binding pockets but disadvantageous for targets requiring rigid, pre-organized ligands.

Molecular weight Rotatable bonds Drug-likeness

Thioether Oxidation Potential: Sulfur Oxidation State as a Differentiation Axis vs. N,N-Diallylbenzamide

The ortho-butylthio substituent introduces a thioether sulfur atom that can undergo enzymatic or chemical oxidation to the corresponding sulfoxide and sulfone. This oxidation pathway is absent in N,N-diallylbenzamide, which lacks the thioether functionality . In structurally related 2-alkylthiobenzamides, sulfur oxidation state has been shown to modulate biological activity: the sulfoxide and sulfone derivatives of 2-(butylthio)-4-nitrobenzamides exhibit distinct reactivity profiles in cyclization reactions yielding 1,2-benzoisothiazol-3-one 1-oxides [1]. The thioether oxidation potential of N,N-diallyl-2-(butylthio)benzamide can be exploited for prodrug strategies (sulfoxide as a more polar, potentially more soluble form) or for irreversible target engagement via sulfoxide/sulfone electrophilicity.

Thioether oxidation Sulfoxide/sulfone Metabolic stability

Class-Level Selectivity Window: BChE vs. AChE Inhibition in Benzamide Series

While direct BChE/AChE inhibition data for N,N-diallyl-2-(butylthio)benzamide are not publicly available, a systematic SAR study of structurally related benzamide derivatives demonstrated that ortho-substitution patterns strongly modulate BChE selectivity [1]. In the Peng et al. (2012) benzamide series, compounds with ortho-substituents achieved BChE IC50 values as low as 0.8 ± 0.6 µM with selectivity ratios (AChE IC50 / BChE IC50) exceeding 10-fold for the most selective analogs [1]. Separately, a microwave-assisted synthesis study of benzamide derivatives with varied aryl substitutions reported BChE-selective inhibition with the most potent analog (4-bromo-substituted benzamide of 2,6-dichloroaniline) achieving an IC50 of 0.8 ± 0.6 µM against BChE [2]. The combination of ortho-thioether and N,N-diallyl motifs present in the target compound represents an underexplored region of this SAR landscape that may yield distinct selectivity profiles.

Butyrylcholinesterase Acetylcholinesterase Selectivity Alzheimer's disease

Hydrogen Bond Donor/Acceptor Profile Differentiation vs. 4-Amino-2-(butylthio)benzamide

N,N-Diallyl-2-(butylthio)benzamide possesses zero hydrogen bond donors (HBD = 0) and two hydrogen bond acceptors (HBA = 2; amide carbonyl O, thioether S), compared with 4-amino-2-(butylthio)benzamide which has two HBDs (primary amine) and three HBAs [1]. This difference in hydrogen bonding capacity translates to a predicted lower topological polar surface area (TPSA ≈ 29–46 Ų for the diallyl compound vs. 69–78 Ų for the 4-amino analog) [1]. The absence of HBDs in N,N-diallyl-2-(butylthio)benzamide is particularly significant for blood-brain barrier penetration predictions, where HBD count ≤3 is a key parameter in CNS MPO scoring; the compound's HBD = 0 may confer superior CNS penetration potential relative to amino-substituted congeners [2].

Hydrogen bonding Polar surface area Drug-likeness

Recommended Research and Procurement Scenarios for N,N-Diallyl-2-(butylthio)benzamide


CNS-Penetrant Lead Discovery Programs Targeting BChE or Related Serine Hydrolases

The compound's zero HBD count, moderate TPSA, and elevated LogP place it favorably within CNS MPO desirability space for brain-penetrant candidates [1]. When procured alongside N,N-diallylbenzamide (LogP = 2.5) and 4-amino-2-(butylthio)benzamide (HBD = 2) as comparator compounds, N,N-diallyl-2-(butylthio)benzamide enables systematic deconvolution of the contributions of thioether chain length, N-substitution pattern, and H-bonding capacity to CNS permeability and target engagement in BChE inhibition assays [2].

Structure-Activity Relationship (SAR) Studies Exploring Alkylthio Chain Length Effects on Target Binding

Procurement of the complete homologous series – N,N-diallyl-2-(methylthio)benzamide, N,N-diallyl-2-(ethylthio)benzamide, and N,N-diallyl-2-(butylthio)benzamide – allows systematic investigation of alkylthio chain length effects on target affinity, selectivity, and metabolic stability . This series approach is directly supported by patent literature where alkylthio chain length (methyl through butyl, including branched isomers) is explicitly claimed as an independent variable affecting P2X7 receptor antagonism and sigma receptor binding [3][4].

Chemical Biology Probe Development Utilizing Thioether Oxidation State Tuning

The ortho-butylthio group provides a chemically tractable handle for oxidation to the corresponding sulfoxide and sulfone derivatives, enabling the generation of a matched molecular pair series that varies only in sulfur oxidation state [5]. This strategy is particularly valuable for probing the role of sulfur-mediated interactions (hydrogen bonding, metal coordination, redox chemistry) in target engagement, an option unavailable with non-thioether benzamide analogs. The diallyl groups additionally offer sites for further functionalization via olefin metathesis or thiol-ene click chemistry [6].

Comparative Metabolic Stability Profiling of N-Allyl vs. N-Alkyl Benzamides

The N,N-diallyl substituents introduce allylic positions susceptible to cytochrome P450-mediated oxidation, creating a metabolic liability profile distinct from saturated N,N-dialkyl analogs [7]. By comparing N,N-diallyl-2-(butylthio)benzamide against its hypothetical N,N-dipropyl or N,N-dibutyl counterparts in hepatocyte or microsomal stability assays, researchers can quantify the metabolic impact of allylic unsaturation on half-life and clearance, informing the design of metabolically stable benzamide-based probes or leads [8].

Quote Request

Request a Quote for N,N-diallyl-2-(butylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.